

Technical Guide: Solubility of Methyl 3-aminopyrazine-2-carboxylate in Common Organic Solvents

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Compound of Interest

Compound Name: *Methyl 3-aminopyrazine-2-carboxylate*

Cat. No.: B023657

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Introduction

Methyl 3-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for designing and optimizing synthetic routes, purification processes, and formulation strategies. This technical guide provides a summary of the currently available solubility information for **methyl 3-aminopyrazine-2-carboxylate** and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of **methyl 3-aminopyrazine-2-carboxylate** is presented below:

Property	Value
Molecular Formula	C ₆ H ₇ N ₃ O ₂
Molecular Weight	153.14 g/mol [1] [2] [3]
Appearance	Yellow crystalline powder
Melting Point	169-172 °C [2]

Solubility Data

A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for **methyl 3-aminopyrazine-2-carboxylate** in a range of common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubilities as required for their specific applications.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Reference
Chloroform	Not Specified	Soluble	[4]
Methanol	Not Specified	Soluble	[4]
Acetone	Data Not Available	-	
Ethanol	Data Not Available	-	
Isopropanol	Data Not Available	-	
Acetonitrile	Data Not Available	-	
Tetrahydrofuran (THF)	Data Not Available	-	
Toluene	Data Not Available	-	
N,N-Dimethylformamide (DMF)	Data Not Available	-	
Dimethyl Sulfoxide (DMSO)	Data Not Available	-	

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation has not been quantitatively reported in the reviewed literature.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7][8][9] The following protocol provides a detailed procedure for determining the solubility of **methyl 3-aminopyrazine-2-carboxylate** in various organic solvents.

4.1. Materials and Equipment

- **Methyl 3-aminopyrazine-2-carboxylate** (high purity)

- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Centrifuge (optional)

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 3-aminopyrazine-2-carboxylate** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
- Phase Separation:

- Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.
- Sample Analysis:
 - Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of **methyl 3-aminopyrazine-2-carboxylate** in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.^{[10][11]} A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the solubility (S) using the following formula:

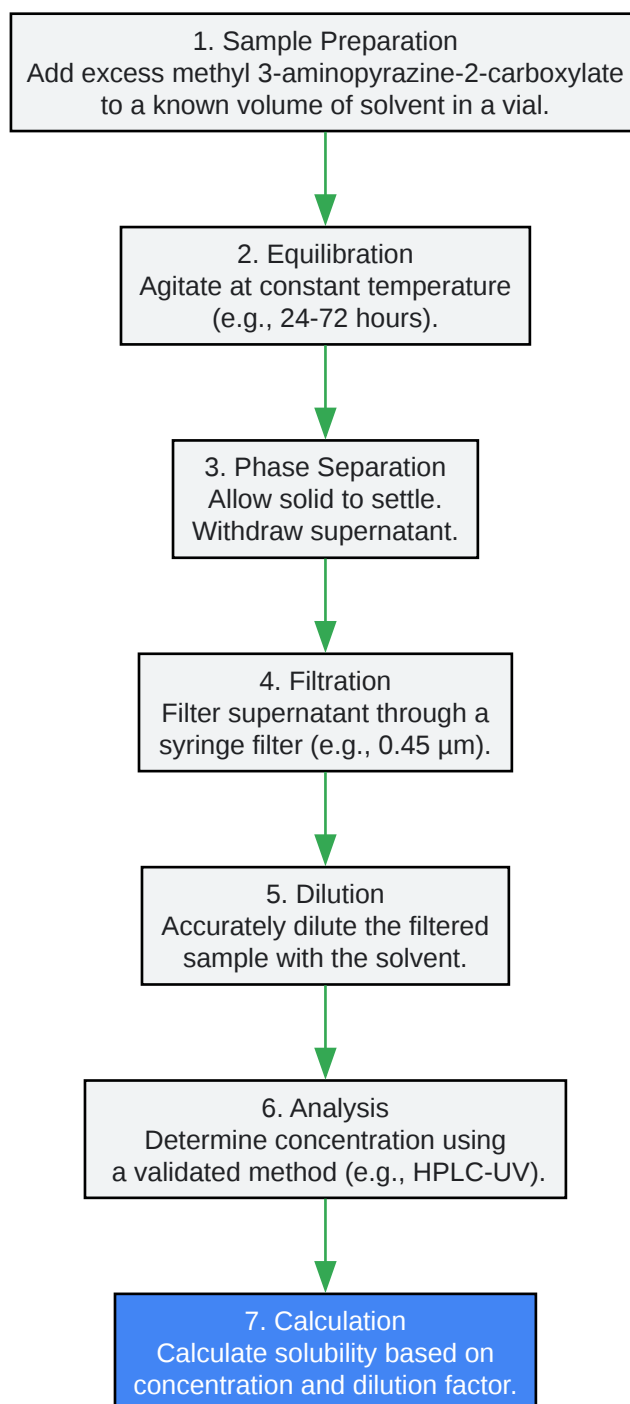
$$S \text{ (g/100 mL)} = C \times DF \times (100 / V)$$

Where:

- C = Concentration of the diluted sample (g/mL) determined from the calibration curve.
- DF = Dilution factor.
- V = Volume of the solvent used for dilution (mL).

4.3. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.



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Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for **methyl 3-aminopyrazine-2-carboxylate** in common organic solvents is not readily available in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed shake-flask experimental protocol offers a robust and reliable method for obtaining accurate and reproducible solubility data. The generation and dissemination of such data will be invaluable to the scientific community, aiding in the advancement of research and development involving this important chemical entity.

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